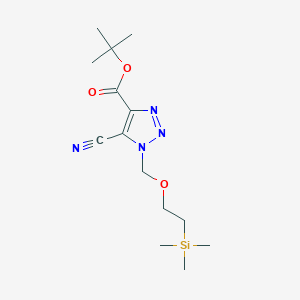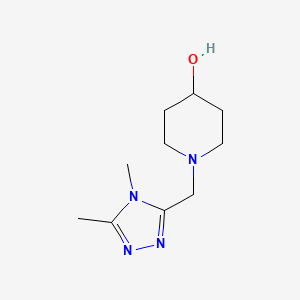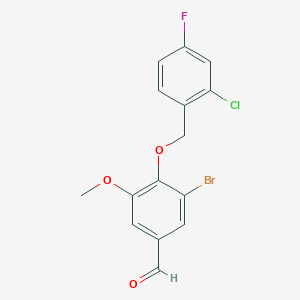
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde is a compound that belongs to the family of benzaldehydes. This compound is used for scientific research purposes, and it has been found to have potential applications in various fields such as medicine, pharmacology, and biochemistry. In
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as topoisomerase and histone deacetylase (HDAC). These enzymes are involved in the regulation of gene expression and DNA replication, and their inhibition can lead to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde are still under investigation. However, it has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. It can also cause cell cycle arrest and alter the expression of certain genes involved in cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde in lab experiments include its potent anticancer activity, its ability to inhibit the activity of certain enzymes, and its potential applications in drug development. However, its limitations include its toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research on 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde. One of the most promising areas of research is the development of new anticancer drugs and therapies based on this compound. Another direction is the study of its mechanism of action and potential side effects, which can help in the development of safer and more effective drugs. Additionally, its potential applications in other fields such as biochemistry and pharmacology should also be explored.
Métodos De Síntesis
The synthesis of 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde involves the reaction of 3-bromo-5-methoxybenzaldehyde with 2-chloro-4-fluorobenzyl alcohol in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 80-100°C. The product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde has potential applications in various scientific research fields. One of its primary uses is in the development of new drugs and therapies. It has been found to have potent anticancer activity and can inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. It can also be used as a tool for studying the mechanism of action of various cancer drugs and therapies.
Propiedades
IUPAC Name |
3-bromo-4-[(2-chloro-4-fluorophenyl)methoxy]-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClFO3/c1-20-14-5-9(7-19)4-12(16)15(14)21-8-10-2-3-11(18)6-13(10)17/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXNGGRQICLNAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2554428.png)

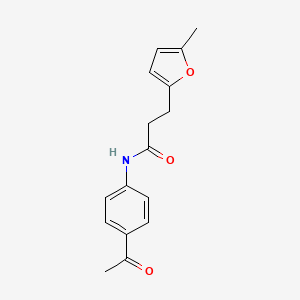
![1-[1,1'-Biphenyl]-4-yl-3-(3,4-dimethylanilino)-1-propanone](/img/structure/B2554434.png)
![N-[2-(4-chlorophenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2554436.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopropylmethanone](/img/structure/B2554438.png)

![4-[2-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide](/img/structure/B2554440.png)
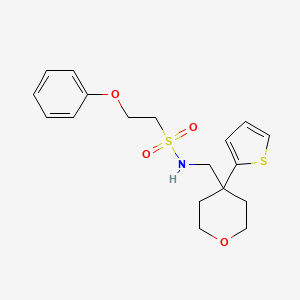
![1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2554442.png)

